4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Description
4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H14Cl2FN3O2S and its molecular weight is 438.3. The purity is usually 95%.
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Biological Activity
4-chloro-N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole moiety and a chloro-fluorophenyl group, which are significant for its biological activity. The molecular formula is C18H17Cl2FN4O, with a molecular weight of approximately 372.78 g/mol.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in tumor growth and proliferation. It has been shown to interact with histone deacetylases (HDACs), which play a critical role in cancer cell regulation.
Inhibition of HDACs
Research indicates that similar compounds exhibit selective inhibition of class I HDACs, particularly HDAC3. For instance, bis(2-chloroethyl)-amino-benzamide derivatives have demonstrated significant antiproliferative effects on solid tumor cells with low IC50 values (e.g., 1.30 μM against HepG2 cells) . This suggests that this compound may exhibit comparable activities.
In Vitro Studies
In vitro assays have shown that the compound exhibits potent antitumor activity by inducing apoptosis and cell cycle arrest in cancer cell lines. For example, studies on related compounds have reported significant tumor cell inhibition, supporting the hypothesis that this compound may have similar properties.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
FNA | HepG2 | 1.30 | HDAC inhibition |
SAHA | Various | 17.25 | HDAC inhibition |
In Vivo Studies
In vivo studies using xenograft models have demonstrated the compound's ability to inhibit tumor growth significantly. For instance, related compounds have shown tumor growth inhibition rates exceeding 48% compared to standard treatments like SAHA . These findings suggest that this compound could be effective in clinical settings.
Case Studies
- Case Study on HDAC Inhibition : A study involving bis(2-chloroethyl)-amino-benzamide highlighted its selective inhibition of HDAC3, leading to significant antitumor effects in both in vitro and in vivo models .
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutics could enhance anticancer efficacy, as seen with improved outcomes when combined with taxol and camptothecin at lower concentrations .
Properties
IUPAC Name |
4-chloro-N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2S/c20-12-3-1-11(2-4-12)18(27)25-19-24-14(10-28-19)6-8-17(26)23-13-5-7-16(22)15(21)9-13/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOGORKGXNENDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.